Diisobutylamine
Overview
Description
Diisobutylamine is an organic compound with the formula ((CH3)2CHCH2)2NH . It is classified as a secondary amine and contains two isobutyl groups . This colorless liquid is a weak base and is useful as an inhibitor of bacterial growth, a precursor to various fertilizers, and a corrosion inhibitor .
Molecular Structure Analysis
Diisobutylamine has a molecular formula of C8H19N . The molecule contains two isobutyl groups attached to a nitrogen atom . The IUPAC name for Diisobutylamine is N-isobutyl-2-methylpropan-1-amine .Chemical Reactions Analysis
Diisobutylamine can react vigorously with oxidizing materials . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
Diisobutylamine is a colorless liquid with a density of 0.74 g/mL . It has a melting point of -77 °C and a boiling point of 139 °C . It is soluble in water at a concentration of 5 g/L at 20 °C .Scientific Research Applications
Adsorption of Rhenium(VII) on Graphene Oxide : Diisobutylamine-functionalized graphene oxide has been synthesized for efficient adsorption of rhenium(VII), showing a high uptake capacity. This suggests its potential use in environmental cleanup and resource recovery applications (Xiong et al., 2017).
Lipid Metabolism Disruption by Non-phthalate Plasticizer : Diisobutyl adipate, a non-phthalate plasticizer related to Diisobutylamine, exhibits lipid metabolism-disrupting effects. This highlights the need for further research into its potential health impacts (Wei et al., 2023).
Use in Cosmetic Formulations : Diisobutylamine derivatives like Stearamide DIBA-Stearate are used in cosmetics as opacifying agents, surfactants, and viscosity-increasing agents. Safety assessments have been conducted to understand their potential risks (Lanigan, 2001; Andersen, 2001).
Metabolism of Thiocarbamate Herbicide : Diisobutylamine is a major urinary metabolite in rats exposed to the thiocarbamate herbicide SUTAN, indicating its role in the metabolism and potential toxicity of such compounds (Peffer et al., 1991).
Hazards of Diisobutyl Phthalate Exposure : Studies on diisobutyl phthalate, a compound related to Diisobutylamine, show reproductive and developmental toxicity in animal models. This underscores the importance of monitoring and regulating exposure to such chemicals (Yost et al., 2018).
Effects on Learning and Memory : Diisobutyl phthalate has been shown to impair learning and memory in mice, further highlighting its potential neurotoxic effects (Ma et al., 2013).
Histopathological Effects : Research on Diisobutyl phthalate suggests that it can cause significant histopathological changes in liver tissue, indicating its hepatotoxic potential (Akyıldız & Başımoğlu Koca, 2015).
Environmental Degradation : The electro-Fenton process has been evaluated for the effective degradation of Diisobutyl phthalate in water, suggesting a method for mitigating its environmental impact (Yang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBCRXCAPCODGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N, Array | |
Record name | DIISOBUTYLAMINE | |
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DSSTOX Substance ID |
DTXSID5025079 | |
Record name | 2-Methyl-N-(2-methylpropyl)-1-propanamine | |
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Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisobutylamine appears as a clear colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Water-white liquid with an odor of amine; [Hawley] Colorless liquid with an ammonia-like or fishy odor; May become yellow on prolonged contact with air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DIISOBUTYLAMINE | |
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Boiling Point |
282 to 284 °F at 760 mmHg (NTP, 1992), 139.6 °C, 139 °C | |
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Flash Point |
85 °F (NTP, 1992), 29 °C (85 °F) (CLOSED CUP), 29 °C c.c. | |
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Solubility |
Slightly soluble (NTP, 1992), Sol in ethanol, ether, acetone, benzene, In water, 2,200 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.22 (slightly soluble) | |
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Density |
0.745 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.745 @ 20 °C, Relative density (water = 1): 0.75 (20 °C) | |
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Vapor Density |
4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
10 mmHg at 97 °F (NTP, 1992), 7.27 [mmHg], 7.27 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.97 | |
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Product Name |
Diisobutylamine | |
Color/Form |
Water-white liquid | |
CAS RN |
110-96-3 | |
Record name | DIISOBUTYLAMINE | |
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Melting Point |
-100.3 °F (NTP, 1992), -73.5 °C, -74 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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